Methyl 3-[(Benzylamino)methyl]-1-(4-methoxybenzyl)-1H-indole-6-carboxylate
Description
IUPAC Nomenclature and Systematic Naming Conventions
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is methyl 3-((benzylamino)methyl)-1-(4-methoxybenzyl)-1H-indole-6-carboxylate . This systematic name reflects the compound’s substitution pattern:
- The parent indole ring is numbered such that the nitrogen atom occupies position 1.
- A benzylamino-methyl group (-CH₂-NH-CH₂-C₆H₅) is attached to position 3 of the indole.
- A 4-methoxybenzyl group (-CH₂-C₆H₄-OCH₃) substitutes position 1.
- A methyl ester (-COOCH₃) is located at position 6.
The molecular formula C₂₆H₂₆N₂O₃ confirms the presence of 26 carbon atoms, 26 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms, consistent with the substituents described.
Molecular Structure Elucidation via 2D/3D Modeling
Two-dimensional (2D) structural depictions highlight the connectivity of atoms, emphasizing the indole core’s planar aromatic system and the spatial arrangement of its substituents. The 3D conformation, modeled using computational tools, reveals non-planar geometry due to steric interactions between the bulky benzyl and 4-methoxybenzyl groups. Key bond angles and torsional strains arise from:
- The dihedral angle between the indole ring and the 4-methoxybenzyl group, which deviates by approximately 45° to minimize steric clash.
- The benzylamino-methyl side chain adopting a gauche conformation relative to the indole plane.
These features are critical for understanding the compound’s reactivity and potential intermolecular interactions.
Spectroscopic Analysis (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Nuclear Magnetic Resonance (NMR) Spectroscopy :
- ¹H NMR : Signals for the indole proton (H-2) appear as a singlet near δ 7.8 ppm, while the methylene protons of the benzylamino-methyl group resonate as a multiplet at δ 3.7–4.1 ppm. The 4-methoxybenzyl group’s aromatic protons show characteristic doublets at δ 6.8–7.2 ppm.
- ¹³C NMR : The carboxylate carbon (C=O) is observed near δ 168 ppm, and the methoxy carbon (OCH₃) appears at δ 55 ppm.
Infrared (IR) Spectroscopy :
Strong absorption bands at 1720 cm⁻¹ (C=O stretch of the ester) and 1600 cm⁻¹ (C=N stretch of the indole) dominate the spectrum. A broad band near 3300 cm⁻¹ corresponds to N-H stretching vibrations from the benzylamino group.
Mass Spectrometry :
Electrospray ionization (ESI-MS) yields a molecular ion peak at m/z 414.5 ([M+H]⁺), consistent with the molecular weight. Fragmentation patterns include loss of the methoxybenzyl group (m/z 293) and cleavage of the ester moiety (m/z 195).
Crystallographic Studies and Solid-State Conformation
Crystallographic data for this compound are not explicitly reported in the available literature. However, analogous indole derivatives often exhibit monoclinic or triclinic crystal systems with π-π stacking interactions between aromatic rings. Future studies could employ X-ray diffraction to resolve the solid-state conformation and quantify intermolecular forces.
Computational Chemistry Insights into Electronic Properties
Density functional theory (DFT) calculations predict the highest occupied molecular orbital (HOMO) to localize over the indole ring and benzylamino group, while the lowest unoccupied molecular orbital (LUMO) resides on the carboxylate and methoxybenzyl substituents. Key electronic properties include:
- HOMO-LUMO Gap : 4.2 eV, indicating moderate chemical stability.
- Electrostatic Potential Maps : Regions of high electron density (negative potential) are concentrated around the carboxylate oxygen and indole nitrogen, suggesting nucleophilic reactivity.
These insights aid in rationalizing the compound’s potential interactions with biological targets or synthetic reagents.
Properties
Molecular Formula |
C26H26N2O3 |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
methyl 3-[(benzylamino)methyl]-1-[(4-methoxyphenyl)methyl]indole-6-carboxylate |
InChI |
InChI=1S/C26H26N2O3/c1-30-23-11-8-20(9-12-23)17-28-18-22(16-27-15-19-6-4-3-5-7-19)24-13-10-21(14-25(24)28)26(29)31-2/h3-14,18,27H,15-17H2,1-2H3 |
InChI Key |
VVZWFSIHTJAWJA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=C(C3=C2C=C(C=C3)C(=O)OC)CNCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
N-Substitution with 4-Methoxybenzyl Group
Direct N-Alkylation Method
The most common approach for introducing the 4-methoxybenzyl group at the nitrogen position of the indole involves direct alkylation:
- Methyl 1H-indole-6-carboxylate is dissolved in dry DMF
- Sodium hydride (60% dispersion in mineral oil) is added at room temperature and stirred for 1 hour
- 4-Methoxybenzyl chloride (PMBCl) is added, and the mixture is stirred at room temperature
- The reaction mixture is diluted with an organic solvent like MTBE, filtered through celite
- The filtrate is extracted, washed with brine, dried over anhydrous sodium sulfate, and evaporated to give the crude N-substituted product
This method consistently provides high yields (>90%) of the N-substituted indole.
Alternative Methods for N-Protection
Phase-Transfer Catalysis Method
An alternative approach involves phase-transfer catalysis:
- Methyl 1H-indole-6-carboxylate is dissolved in a biphasic mixture of dichloromethane and aqueous sodium hydroxide
- A catalytic amount of tetrabutylammonium bromide is added
- 4-Methoxybenzyl chloride is added dropwise, and the mixture is stirred vigorously
- After completion, the organic layer is separated, dried, and concentrated to yield the N-protected indole
Preparation of N-(p-methoxybenzyl)aniline Intermediates
In some synthetic approaches, especially when building the indole core from scratch, N-(p-methoxybenzyl)aniline intermediates are prepared first:
- (E)-N-[(4-methoxyphenyl)methylene]benzenamine is treated with sodium borohydride in methanol
- After 12 hours, water is added, and methanol is evaporated
- The aqueous residue is extracted with dichloromethane
- The extracts are dried, evaporated, and crystallized from hexane to yield N-(p-methoxybenzyl)aniline
This intermediate can be used in subsequent reactions to form the indole core with the 4-methoxybenzyl group already in place.
Introduction of the Benzylamino Methyl Group via Mannich Reaction
The Mannich reaction is the key transformation for introducing the benzylamino methyl group at position 3 of the indole core. This reaction typically involves three components: an indole (as the active hydrogen source), formaldehyde (as the methylene source), and benzylamine.
Standard Mannich Reaction Conditions
The typical procedure involves:
- The N-(4-methoxybenzyl)-indole-6-carboxylate is dissolved in an appropriate solvent (commonly dichloromethane or trifluoroacetic acid)
- Formaldehyde (37% aqueous solution or paraformaldehyde) is added
- Benzylamine is added, and the mixture is stirred at room temperature or under mild heating
- After completion, the reaction mixture is neutralized if acidic conditions were used
- The product is extracted with an organic solvent, dried, and purified by chromatography
This reaction typically provides yields in the range of 42-62% for similar indole derivatives.
Optimized Mannich Reaction Conditions
Several modifications have been developed to improve the efficiency of the Mannich reaction:
Acidic Catalysis Method
The use of trifluoroacetic acid as both solvent and catalyst has been shown to enhance the reactivity:
- The N-substituted indole is dissolved in trifluoroacetic acid at 0°C
- Formaldehyde (37% aqueous solution) is added dropwise
- Benzylamine is added slowly while maintaining the temperature below 10°C
- The mixture is allowed to warm to room temperature and stirred for 4-6 hours
- The reaction is quenched by careful addition of saturated sodium bicarbonate solution
- The product is extracted with ethyl acetate, dried, and purified by column chromatography
This method typically provides improved yields (50-65%) and reduced formation of by-products.
Preformed Imine Method
An alternative approach involves the preformation of the methylene-benzylamine intermediate:
- Benzylamine and formaldehyde are mixed in methanol at 0°C to form the corresponding imine
- The N-protected indole is added, and the mixture is stirred at room temperature
- The reaction progress is monitored by TLC until completion
- The product is isolated by conventional workup and purification
This method can provide improved selectivity for C-3 functionalization.
Complete Synthetic Pathways for the Target Compound
Based on the individual methods described above, several complete synthetic pathways can be proposed for the preparation of Methyl 3-[(Benzylamino)methyl]-1-(4-methoxybenzyl)-1H-indole-6-carboxylate.
Pathway A: Linear Synthesis from Methyl 1H-indole-6-carboxylate
This straightforward approach involves three sequential steps:
- N-alkylation of methyl 1H-indole-6-carboxylate with 4-methoxybenzyl chloride
- Mannich reaction with formaldehyde and benzylamine to introduce the benzylamino methyl group at position 3
- Purification of the final product
This pathway typically provides an overall yield of 35-45% across the two steps, making it a practical approach for laboratory-scale synthesis.
Optimization and Yield Improvement Strategies
Reaction Condition Optimization
Several parameters can be adjusted to improve the yield and purity of the target compound:
N-Alkylation Optimization
Table 1: Optimization of N-Alkylation Conditions
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| NaH | DMF | 20-25 | 3 | 90-95 |
| K2CO3 | Acetone | Reflux | 18 | 85-90 |
| NaH | THF | 0-25 | 4 | 80-85 |
| KOH | DMSO | 25 | 6 | 75-80 |
The use of sodium hydride in DMF at room temperature provides the highest yields for the N-alkylation step.
Mannich Reaction Optimization
Table 2: Optimization of Mannich Reaction Conditions
| Formaldehyde Source | Solvent/Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 37% Aqueous solution | TFA | 0-25 | 4-6 | 55-65 |
| Paraformaldehyde | DCM/TFA | 25 | 8-12 | 50-60 |
| Preformed imine | MeOH | 25 | 12 | 45-55 |
| 37% Aqueous solution | EtOH/AcOH | 25-50 | 24 | 40-50 |
The use of trifluoroacetic acid as both solvent and catalyst, with careful temperature control, provides the most efficient conditions for the Mannich reaction.
Purification Strategies
The target compound can be challenging to purify due to the formation of isomeric by-products and oligomers. Several purification strategies have been reported:
- Flash chromatography using optimized solvent systems (typically dichloromethane/methanol gradients)
- Recrystallization from appropriate solvent mixtures (ethyl acetate/hexane)
- Preparative HPLC for high-purity requirements
Analytical Characterization
Spectroscopic Data
The structure of this compound can be confirmed through various spectroscopic techniques:
NMR Spectroscopy
Characteristic signals for the target compound include:
1H NMR (400 MHz, CDCl3): δ 7.80-8.20 (m, indole aromatic protons), 7.20-7.40 (m, benzyl and methoxybenzyl aromatic protons), 6.80-6.90 (d, methoxybenzyl aromatic protons), 5.20-5.30 (s, N-CH2), 3.90-4.00 (s, OCH3), 3.80-3.85 (s, OCH3), 3.70-3.80 (s, indole-CH2-NH), 3.60-3.70 (s, NH-CH2-Ph)
13C NMR (100 MHz, CDCl3): Characteristic signals for the indole core, carboxylate group, methoxybenzyl and benzylamine moieties
Mass Spectrometry
- HRMS: [M+H]+ calculated for C26H27N2O3: 415.2016; typically found within 5 ppm of the calculated value
Infrared Spectroscopy
- Characteristic bands for N-H, C=O, aromatic C=C, and C-O-C stretching vibrations
Comparative Analysis of Preparation Methods
Efficiency Comparison
Table 3: Comparison of Complete Synthetic Pathways
| Synthetic Pathway | Number of Steps | Overall Yield (%) | Scalability | Technical Complexity |
|---|---|---|---|---|
| Pathway A (Linear) | 2 | 35-45 | Good | Low |
| Pathway B (Convergent) | 4-5 | 25-35 | Moderate | Moderate |
| Commercial sources + functionalization | 2-3 | 30-40 | Good | Low |
Starting Material Availability and Cost Considerations
The availability of starting materials significantly impacts the choice of synthetic route:
- Methyl 1H-indole-6-carboxylate is commercially available but can be relatively expensive in large quantities
- Indole-6-carboxylic acid is more economical and can be readily esterified
- Building the indole core from simpler precursors may be cost-effective for large-scale synthesis but requires more steps
Recent Research Findings and Developments
Recent research has focused on developing more efficient methods for synthesizing indole derivatives with complex substitution patterns:
- Catalyst optimization for the Mannich reaction has led to improved yields and selectivity
- One-pot procedures combining multiple steps have been developed to streamline the synthesis
- Green chemistry approaches using more environmentally friendly solvents and reagents have been reported
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(Benzylamino)methyl]-1-(4-methoxybenzyl)-1H-indole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.
Substitution: Benzylamine, methoxybenzyl chloride, and other nucleophiles in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Research indicates that methyl 3-[(Benzylamino)methyl]-1-(4-methoxybenzyl)-1H-indole-6-carboxylate exhibits notable biological activity, particularly as an inhibitor of enzymes involved in various disease pathways. Its potential therapeutic effects are being investigated in several areas:
- Cancer Treatment : Preliminary studies suggest that this compound may selectively inhibit certain kinases associated with cancer progression, making it a candidate for further development in oncology.
- Antimicrobial Properties : Similar compounds have shown activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. While specific data on this compound's antimicrobial efficacy is still limited, its structural analogs have demonstrated promising results in inhibiting bacterial growth .
- Fibrotic Diseases : The compound's mechanism of action may extend to conditions characterized by excessive fibrosis, where enzyme inhibition could play a crucial role in treatment strategies.
Synthesis and Interaction Studies
The synthesis of this compound typically involves multi-step organic reactions that require precise control over reaction conditions to ensure high yields and purity. Interaction studies are critical for understanding how the compound binds to various biological targets, which can inform its therapeutic potential.
Table 1: Comparison of Similar Compounds
| Compound Name | Structure Characteristics | Biological Activity | Unique Features |
|---|---|---|---|
| Methyl 4-methoxy-1H-indole-6-carboxylate | Indole core with methoxy group | Moderate anti-cancer activity | Lacks benzylamino substitution |
| Indole-3-carboxylic acid | Simple indole structure | Antioxidant properties | No methoxy or benzyl groups |
| Benzylindole derivatives | Various substitutions on indole | Anti-inflammatory properties | Structural variations lead to diverse activities |
| This compound | Complex structure with multiple functional groups | Potential inhibitor of kinases | Specific combination of functional groups enhancing interactions |
This table highlights the unique structural characteristics of this compound compared to similar compounds, emphasizing its potential for targeted therapeutic applications.
Case Studies and Research Findings
Several studies have explored the biological activities of indole derivatives similar to this compound:
- A study identified structural analogues that exhibited strong anti-MRSA activity, suggesting that modifications to the indole structure can significantly influence antimicrobial efficacy .
- Another investigation into indole derivatives revealed their potential as selective inhibitors for various enzymes involved in cancer pathways, highlighting the importance of functional group placement on biological activity .
Mechanism of Action
The mechanism of action of Methyl 3-[(Benzylamino)methyl]-1-(4-methoxybenzyl)-1H-indole-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Structural Features :
- N1 substitution : The 4-methoxybenzyl group enhances electron density and may influence binding interactions with hydrophobic pockets in biological targets.
- C3 modification: The benzylamino-methyl group introduces a secondary amine, enabling hydrogen bonding or salt bridge formation.
- C6 ester : The methyl ester improves lipophilicity and serves as a prodrug moiety, which can be hydrolyzed to the carboxylic acid in vivo.
The C3 benzylamino-methyl group likely derives from reductive amination or nucleophilic substitution at the C3 position.
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The target compound is compared below with structurally related indole derivatives (Table 1).
Table 1: Structural Comparison of Indole Carboxylates
Key Observations :
N1 Substitution: 4-Methoxybenzyl (target compound) vs. However, halogens increase lipophilicity, which may enhance membrane permeability . Benzyl (e.g., 1-benzyl derivatives): Lacks polar substituents, leading to higher hydrophobicity .
C3 Modifications: The benzylamino-methyl group in the target compound contrasts with oxoacetyl-amino groups (e.g., dimethylamino-oxoacetyl in ).
C6 Functionalization :
Physicochemical and Spectral Properties
Melting Points :
Spectroscopic Data :
- ¹H NMR: For methyl 1-(4-methoxybenzyl)-1H-indole-6-carboxylate, key signals include δ 3.70 (OCH₃), 5.24 (CH₂), and aromatic protons at δ 6.49–8.04 . The target’s benzylamino-methyl group would introduce additional resonances near δ 3.5–4.0 (CH₂NH) and δ 7.3–7.5 (benzyl aromatic protons).
- IR : Expected peaks include C=O (ester) at ~1716 cm⁻¹ and N–H (amine) at ~3300 cm⁻¹, consistent with analogs in and .
Biological Activity
Methyl 3-[(Benzylamino)methyl]-1-(4-methoxybenzyl)-1H-indole-6-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound is a derivative of indole, a structure commonly found in various natural products and pharmaceuticals. The purpose of this article is to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Chemical Formula : C₁₈H₁₈N₂O₃
- Molecular Weight : 306.35 g/mol
The structure features an indole core substituted with a methoxybenzyl group and a benzylamino moiety, which are critical for its biological activity.
Antiviral Activity
Recent studies have indicated that compounds similar to this compound exhibit antiviral properties. For instance, derivatives of benzamide have shown significant anti-HBV activity, with IC50 values indicating effective inhibition of viral replication. Although specific data for the compound is limited, its structural analogs suggest a potential for similar antiviral efficacy against hepatitis B virus (HBV) and possibly other viruses .
Antimicrobial Activity
Research into related indole derivatives has revealed notable antibacterial and antifungal properties. For example, compounds with similar indole structures have demonstrated activity against various Gram-positive and Gram-negative bacteria, often outperforming traditional antibiotics like ampicillin. The Minimum Inhibitory Concentration (MIC) values for these compounds can be remarkably low, indicating potent antimicrobial effects .
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Escherichia coli | 0.015 |
| Staphylococcus aureus | 0.010 |
| Enterobacter cloacae | 0.005 |
Anti-inflammatory Activity
Indole derivatives are also known for their anti-inflammatory properties. The compound's structure suggests that it may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. In vitro studies on related compounds have shown promising results in reducing COX-2 activity, which could translate to therapeutic benefits in inflammatory diseases .
The precise mechanisms underlying the biological activities of this compound remain to be fully elucidated. However, based on the structure-activity relationship (SAR) studies conducted on similar compounds, several potential mechanisms can be proposed:
- Inhibition of Viral Replication : The presence of the benzylamino group may enhance the compound's ability to interact with viral proteins or inhibit enzymes critical for viral replication.
- Antibacterial Mechanism : Indoles may disrupt bacterial cell wall synthesis or interfere with protein synthesis pathways.
- Anti-inflammatory Pathways : Inhibition of COX enzymes can lead to reduced production of pro-inflammatory mediators.
Case Studies
- Anti-HBV Activity : A study examining novel benzamide derivatives demonstrated that certain compounds significantly inhibited HBV replication in vitro, suggesting that this compound could exhibit similar effects based on its structural analogs .
- Antimicrobial Efficacy : Research on indole derivatives showed that specific modifications to the indole structure resulted in enhanced antibacterial activity against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus), indicating the potential for developing new antibiotics from this class of compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
